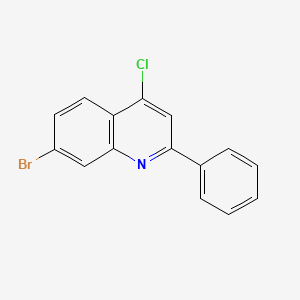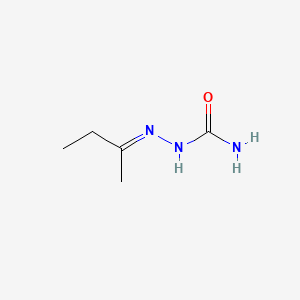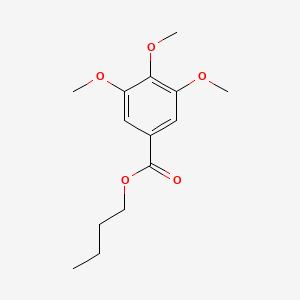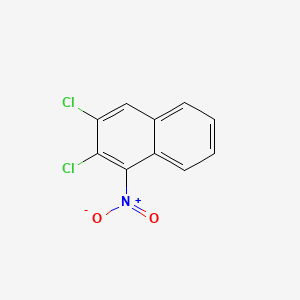
2,3-Dichloro-1-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-1-nitronaphthalene is an organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitronaphthalene typically involves the nitration of 2,3-dichloronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,3-dichloronaphthalene to the desired nitro compound while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2,3-Dichloro-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: 2,3-Dichloro-1-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
科学研究应用
2,3-Dichloro-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted naphthalenes.
Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-1-nitronaphthalene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby affecting their function.
相似化合物的比较
Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the chlorine atoms.
1-Nitronaphthalene: Another isomer with the nitro group at a different position.
2,3-Dichloronaphthalene: Lacks the nitro group but has the same chlorine substitution pattern.
Uniqueness
2,3-Dichloro-1-nitronaphthalene is unique due to the combination of both chlorine and nitro substituents on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
CAS 编号 |
52270-66-3 |
|---|---|
分子式 |
C10H5Cl2NO2 |
分子量 |
242.05 g/mol |
IUPAC 名称 |
2,3-dichloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)13(14)15/h1-5H |
InChI 键 |
JXGMSAJQMIINOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

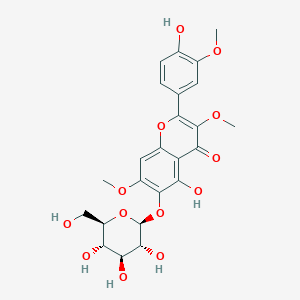

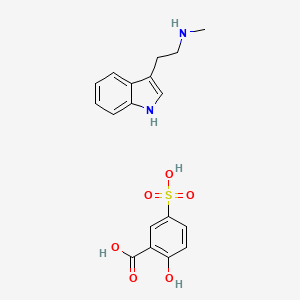
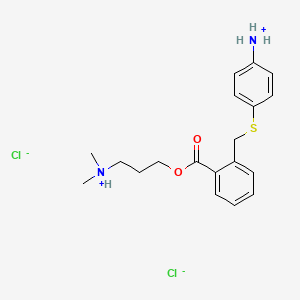
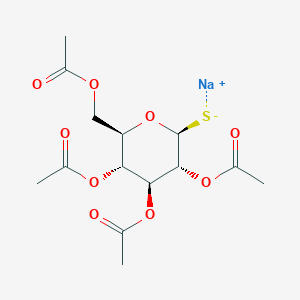
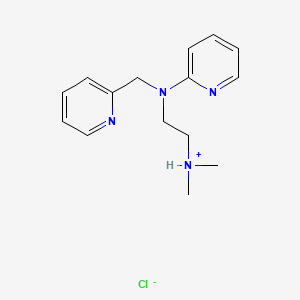
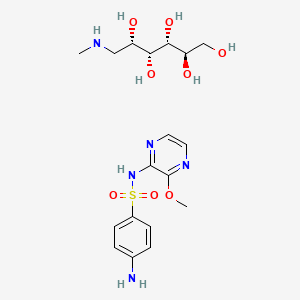
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
